8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the cyclohexylamino group: This step involves the reaction of the purine core with cyclohexylamine in the presence of a suitable catalyst.
Attachment of the hydroxy-phenoxypropyl group: This is usually done through a nucleophilic substitution reaction, where the purine derivative reacts with 2-hydroxy-3-phenoxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the purine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-Hydroxy-3-phenoxypropyl]-N-isopropylcyclohexanaminium
- 2-Hydroxy-3-phenoxypropyl acrylate
Uniqueness
Compared to similar compounds, 8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-25-18-17(19(28)24-21(25)29)26(20(23-18)22-14-8-4-2-5-9-14)12-15(27)13-30-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,27H,2,4-5,8-9,12-13H2,1H3,(H,22,23)(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNCIJCTZGQDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(COC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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